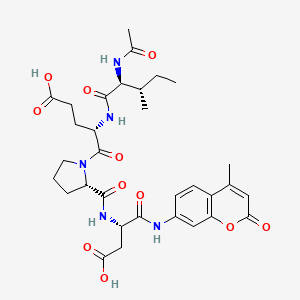

Ac-Ile-Glu-Pro-Asp-AMC

Übersicht

Beschreibung

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (trifluoroacetate salt) is a fluorogenic substrate for granzyme B. It is commonly used in biochemical assays to measure the activity of granzyme B, an enzyme involved in inducing apoptosis in target cells. Upon enzymatic cleavage by granzyme B, the compound releases 7-amino-4-methylcoumarin, which is fluorescent under ultraviolet light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin primarily undergoes hydrolysis when exposed to granzyme B. This hydrolysis reaction cleaves the peptide bond between the aspartyl residue and the 7-amino-4-methylcoumarin moiety, releasing the fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Granzyme B is the enzyme responsible for catalyzing the cleavage. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .

Major Products Formed

The major product formed from the hydrolysis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is 7-amino-4-methylcoumarin. This compound exhibits strong fluorescence under ultraviolet light, making it a useful indicator in biochemical assays .

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Substrate for Proteases

Ac-Ile-Glu-Pro-Asp-AMC serves as a substrate for various proteolytic enzymes, particularly granzyme B. When cleaved by these enzymes, it releases 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured. This property makes it essential for studying enzyme kinetics and inhibition.

Table 1: Key Properties in Enzyme Activity Assays

| Property | Description |

|---|---|

| Fluorophore Released | 7-amino-4-methylcoumarin |

| Optimal Substrate for | Granzyme B and other serine proteases |

| Detection Method | Fluorescence measurement |

Drug Development

Screening Drug Candidates

In the pharmaceutical industry, this compound is utilized to screen potential drug candidates that target proteolytic enzymes. Its ability to provide real-time feedback on enzyme activity allows researchers to evaluate the efficacy of inhibitors and other therapeutic agents.

Case Study: Granzyme B Inhibitors

A study demonstrated the effectiveness of Ac-IEPD-AMC in identifying granzyme B inhibitors. By measuring the fluorescence intensity change upon substrate cleavage, researchers could assess the inhibitory potential of various compounds against granzyme B, aiding in the development of new cancer therapeutics .

Biochemical Research

Understanding Cellular Processes

The compound is employed in biochemical research to explore protein interactions and signaling pathways. By investigating how proteases interact with substrates like this compound, scientists can gain insights into cellular mechanisms involved in diseases such as cancer and autoimmune disorders.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Interaction Studies | Analyzing how proteases interact with substrates |

| Signaling Pathway Exploration | Understanding disease mechanisms |

Diagnostics

Detecting Protease Activity

this compound is also used in diagnostic tests to measure protease activity associated with various diseases. The ability to quantify enzyme activity can provide critical information for patient management and treatment strategies.

Example Application: Cancer Diagnostics

In cancer diagnostics, measuring granzyme B activity using Ac-IEPD-AMC can help assess immune responses against tumors. Elevated levels of granzyme B may indicate active immune surveillance or cytotoxic activity against cancer cells .

Biotechnology Applications

Production of Recombinant Proteins

In biotechnology, this compound is utilized to enhance the production of recombinant proteins. Its role as a substrate helps optimize enzyme reactions that are crucial for protein synthesis and purification processes.

Wirkmechanismus

The mechanism of action of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin involves its cleavage by granzyme B. Granzyme B recognizes and binds to the specific peptide sequence in the compound. Upon binding, granzyme B catalyzes the hydrolysis of the peptide bond, releasing 7-amino-4-methylcoumarin. The released 7-amino-4-methylcoumarin exhibits fluorescence, which can be measured to quantify granzyme B activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (acetate salt): Similar to the trifluoroacetate salt, but with different counterions.

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (hydrochloride salt): Another variant with different counterions.

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (sodium salt): A variant with sodium as the counterion.

Uniqueness

The trifluoroacetate salt of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is unique due to its high purity and stability. The trifluoroacetate counterion enhances the solubility and stability of the compound, making it suitable for various biochemical assays .

Biologische Aktivität

Overview

Ac-Ile-Glu-Pro-Asp-AMC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used in biochemical assays to study the activity of proteases, specifically granzyme B and caspase-8. This compound plays a critical role in apoptosis and immune response mechanisms by serving as a substrate that, upon cleavage, releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured.

Target Enzymes

- Granzyme B : A serine protease released by cytotoxic T cells that induces apoptosis in target cells.

- Caspase-8 : A cysteine protease involved in the extrinsic apoptotic pathway.

Mode of Action

When this compound is cleaved by granzyme B or caspase-8, it releases AMC, which fluoresces under UV light. This fluorescence is directly proportional to the enzyme activity, allowing researchers to quantify the extent of proteolytic activity in various biological contexts .

| Property | Description |

|---|---|

| Molecular Weight | 776.29 g/mol |

| Purity | >96% |

| Fluorescent Emission | Excitation at 360-380 nm; emission at 440-460 nm |

| Storage | -20 °C or below |

Applications in Research

This compound is widely utilized across several fields:

- Enzyme Activity Assays : It serves as a substrate for measuring the activity of specific proteases, providing insights into enzyme kinetics and inhibition.

- Drug Development : The compound is essential for screening potential drug candidates targeting proteolytic enzymes, aiding new therapy development.

- Biochemical Research : It helps in studying protein interactions and signaling pathways, enhancing understanding of cellular processes and disease mechanisms.

- Diagnostics : Used in diagnostic tests to detect protease activity linked to various diseases, offering valuable information for patient management.

- Biotechnology Applications : Enhances yields and purity in recombinant protein production .

Study on Granzyme B Activity

In a study assessing the specificity and activity of granzyme B using this compound as a substrate, researchers found that granzyme B effectively cleaved the substrate, resulting in significant fluorescence indicative of enzyme activity. The kinetics were analyzed by measuring initial reaction rates, confirming the substrate's utility in studying granzyme B's role in apoptosis .

Inhibition Studies

Another research highlighted the use of this compound to evaluate inhibitors of granzyme B. By measuring the fluorescence intensity before and after the addition of potential inhibitors, researchers could determine the inhibitory effects on granzyme B activity. This approach is crucial for developing therapeutic agents targeting proteolytic enzymes involved in pathological conditions .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMHHBKPMUGLEA-MNTOYCOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.